6-n-Octylaminouracil (6-n-Octylaminouracil) is a synthetic compound that acts as a selective agonist for the G protein-coupled receptor 84 (GPR84). [, , ] GPR84 belongs to a family of receptors involved in sensing medium-chain fatty acids (MCFAs) and plays a role in inflammatory responses and metabolic processes. [, ] 6-n-Octylaminouracil is a valuable tool in scientific research, enabling the study of GPR84 function and its involvement in various physiological and pathological conditions.
6-OAU is classified as a synthetic GPR84 agonist. It was first discovered in a screening process aimed at identifying compounds that could activate GPR84, which is implicated in various physiological processes, including immune responses and inflammation. The compound's structure features an octylamine side chain attached to a uracil base, making it amphipathic, which contributes to its interaction with lipid membranes and receptors .
The synthesis of 6-OAU involves several key steps:
The precise conditions for these reactions, such as temperature and reaction time, can significantly influence yield and purity. For example, maintaining an inert atmosphere during synthesis can prevent unwanted side reactions .
The molecular structure of 6-OAU is characterized by its amphipathic nature:
The compound exhibits multiple polar interactions with GPR84, particularly via hydrogen bonds between the uracil ring and specific amino acids within the receptor's binding pocket .
6-OAU participates in several chemical reactions primarily related to its role as a GPR84 agonist:
The mechanism of action for 6-OAU involves its interaction with GPR84:
Studies have shown that treatment with 6-OAU results in rapid membrane ruffling and increased motility in microglial cells, which are essential for immune surveillance in the central nervous system . Additionally, inhibition studies using pertussis toxin confirm that these effects are mediated through Gi-coupled signaling pathways.
The physical and chemical properties of 6-OAU are crucial for its functionality:
The applications of 6-OAU are primarily focused on its role in research related to immunology and pharmacology:
Ongoing research aims to further elucidate the structure-activity relationship of 6-OAU analogs to enhance potency and selectivity while minimizing side effects .
The identification of 6-n-octylaminouracil (6-OAU) in 2013 marked a pivotal advancement in GPCR pharmacology, specifically for the orphan receptor GPR84. Suzuki et al. first characterized 6-OAU as a potent synthetic surrogate agonist through targeted screening of bioactive compound libraries. Unlike endogenous medium-chain fatty acids (MCFAs) such as lauric acid (C12), which activate GPR84 with micromolar potency, 6-OAU exhibited sub-micromolar efficacy (EC₅₀ = 105–512 nM across assays), enabling precise interrogation of receptor functions [1] [6] [10]. This discovery addressed a critical challenge in the field: the absence of selective, drug-like tools to probe GPR84’s physiological roles. Prior to 6-OAU, research relied on non-selective lipid agonists with poor pharmacokinetic properties. The compound’s efficacy in inducing receptor internalization and calcium mobilization provided the first evidence of GPR84’s tractability as a therapeutic target [1] [8].
Table 1: Key Pharmacological Parameters of 6-OAU
Assay System | EC₅₀ Value | Functional Response |
---|---|---|
HEK293/GPR84-Gαi5 | 105 nM | Phosphoinositide accumulation |
Sf9 membranes/GPR84-Gαi1 fusion | 512 nM | [³⁵S]GTPγS binding |
Human polymorphonuclear leukocytes | 318 nM | Chemotaxis |
LPS-stimulated macrophages | 0.4 µM | TNFα amplification |
6-OAU belongs to a structurally diverse class of synthetic lipid-mimetic agonists designed to target GPR84 with enhanced specificity and potency over endogenous ligands. Its chemical scaffold features an amphipathic structure: a polar uracil head group linked to a hydrophobic octylamine tail, mimicking the carboxylate-head/hydrocarbon-tail architecture of MCFAs [4] [5]. Cryo-EM analyses reveal that 6-OAU occupies the orthosteric binding pocket of GPR84, engaging residues within transmembrane helices (e.g., Tyr69²⁵³, Trp360⁷⁴³) and extracellular loop 2 (ECL2) (e.g., Arg172, Ser169) through hydrogen bonding and hydrophobic interactions [3] [5].
Compared to later-generation agonists like LY237 (EC₅₀ = 0.189 nM), 6-OAU exhibits moderate potency but remains a pharmacological benchmark due to its balanced signaling profile. It couples primarily to Gαi/o proteins, inhibiting cAMP accumulation, but also activates Gα16-mediated calcium flux and β-arrestin recruitment [6] [8]. This multi-pathway engagement distinguishes it from biased agonists like embelin and underscores its utility in mechanistic studies.
Table 2: Comparative Profile of GPR84 Agonists
Agonist | Potency (EC₅₀) | Chemical Class | Key Structural Features |
---|---|---|---|
6-OAU | 105–512 nM | Aminouracil | Uracil head + octylamine tail |
LY237 | 0.189 nM | Alkylpyridinediol | Pyridine diol + nonyl chain |
3-OH-C12 | ~10 µM | Hydroxylated MCFA | 3-Hydroxy lauric acid |
ZQ-16 | 1.25 µM | Alkylthiopyrimidinediol | Hexylthio linker + pyrimidinediol |
6-OAU was instrumental in de-orphanizing GPR84 and defining its functional relevance. Before its discovery, GPR84 was tentatively linked to MCFA signaling, but endogenous ligands exhibited weak and non-selective activation. 6-OAU provided unambiguous evidence for GPR84’s proinflammatory phenotype through in vitro and in vivo models:
Furthermore, 6-OAU enabled the identification of GPR84’s immunometabolic functions. It promotes pro-phagocytic signaling in macrophages, synergizing with CD47 blockade to enhance cancer cell phagocytosis—an effect reversed by the antagonist GLPG1205 [5] [9]. It also drives STAT1 activation, skewing macrophages toward antitumorigenic phenotypes in the tumor microenvironment [9].
Table 3: Functional Assays Validating GPR84 Activation by 6-OAU
Experimental Model | Key Response | Significance |
---|---|---|
Human PMNs & macrophages | Chemotaxis; IL-8/TNFα amplification | Confirmed proinflammatory role |
Rat air-pouch model | Leukocyte recruitment | Demonstrated in vivo relevance |
Cancer cell phagocytosis assays | Enhanced macrophage phagocytosis | Established role in immune surveillance |
Tumor-associated macrophages | STAT1 activation; M1 polarization | Linked GPR84 to antitumor immunity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7